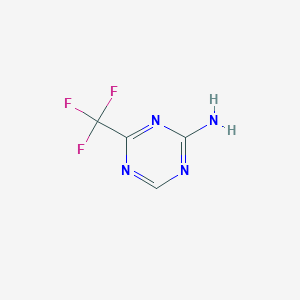

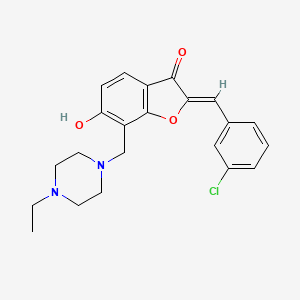

4-(Trifluoromethyl)-1,3,5-triazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines . They are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Synthesis Analysis

Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Various methods exist to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .Scientific Research Applications

Synthesis and Biological Activity

4-Amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, closely related to 4-(Trifluoromethyl)-1,3,5-triazin-2-amine, have been synthesized using a nucleophilic substitution method. These compounds have been identified as CGRP receptor antagonists in biological activity screenings, highlighting their potential in medical research (Lim, Dolzhenko, & Dolzhenko, 2014).

Microwave Irradiation Synthesis

A novel method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed using microwave irradiation. This efficient synthesis process produced compounds with potent antileukemic activity, indicating a significant contribution to cancer research (Dolzhenko et al., 2021).

Energetic Materials Development

A trifluoromethyl-containing triazole-triazine energetic molecule, closely related to this compound, was synthesized and analyzed. It exhibited high thermal stability and insensitivity to mechanical stimulation, making it a candidate for heat-resistant energetic materials (Yan et al., 2021).

Intermolecular Proton Transfer Study

4-(Naphthalen-1-yl)-6-octyl-1,3,5-triazin-2-amine (NOTA), a derivative of this compound, underwent intermolecular double proton transfer with acids, leading to potential applications in chemical sensing and molecular interactions research (Li et al., 2012).

Hydrogen-Bond Network Exploration

The chemistry of 4,6-dialkyl-2-amino-1,3,5-triazines, similar to this compound, was investigated, focusing on their role as building blocks for chiral thiourea organocatalysts. This research contributes to understanding hydrogen-bond networks in organic compounds (Xiao, Pöthig, & Hintermann, 2015).

Two-Photon Absorbing Liquids Development

Novel two-photon absorbing (TPA) chromophores were synthesized using 1,3,5-triazine as the core. These developments in TPA chromophores could significantly impact materials science, especially in the area of photonic applications (Kannan et al., 2004).

Luminescent Metal Organic Frameworks

Amine-decorated luminescent metal organic frameworks (MOFs) featuring 1,3,5-triazine were synthesized and used for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water. This research demonstrates the potential of triazine-based MOFs in environmental monitoring and hazardous substance detection (Das & Mandal, 2018).

Mechanism of Action

In terms of pharmacokinetics, the lipophilicity of a compound can affect its absorption and distribution within the body. For instance, compounds with a Log D within the range of 1.84–2.80 are suggested to show good oral absorption and the ability to cross lipid barriers .

Environmental factors can also influence the action, efficacy, and stability of a compound. For example, the stability of a compound to heat can affect its viability as a drug. Most of the tested compounds in one study were found to be thermally stable above 200 °C .

Future Directions

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N4/c5-4(6,7)2-9-1-10-3(8)11-2/h1H,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRBGIAVVCJSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820666-29-2 |

Source

|

| Record name | 4-(trifluoromethyl)-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methoxyphenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593171.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2593181.png)

![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)

![5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2593187.png)

![4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2593193.png)